methyl N-{[(4,6-diphenylpyrimidin-2-yl)sulfanyl]acetyl}leucinate
Description
Methyl N-{[(4,6-diphenylpyrimidin-2-yl)sulfanyl]acetyl}leucinate is a synthetic organic compound featuring a pyrimidine core substituted with two phenyl groups at the 4- and 6-positions. The 2-position of the pyrimidine ring is functionalized with a sulfanylacetyl group, which is further linked to a leucine methyl ester via an amide bond. This structure combines aromaticity (phenyl and pyrimidine rings), a thioether linkage, and a chiral amino acid derivative, making it a candidate for diverse applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C25H27N3O3S |
|---|---|
Molecular Weight |
449.6 g/mol |
IUPAC Name |
methyl 2-[[2-(4,6-diphenylpyrimidin-2-yl)sulfanylacetyl]amino]-4-methylpentanoate |
InChI |
InChI=1S/C25H27N3O3S/c1-17(2)14-22(24(30)31-3)26-23(29)16-32-25-27-20(18-10-6-4-7-11-18)15-21(28-25)19-12-8-5-9-13-19/h4-13,15,17,22H,14,16H2,1-3H3,(H,26,29) |
InChI Key |
YKAIHJLGXPZVKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC(=O)CSC1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-{[(4,6-diphenylpyrimidin-2-yl)sulfanyl]acetyl}leucinate typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized via a condensation reaction between benzaldehyde derivatives and urea in the presence of a base, such as sodium ethoxide.
Thioether Formation: The pyrimidine derivative is then reacted with a thiol compound to introduce the sulfanyl group. This step often requires a catalyst like triethylamine and is carried out under reflux conditions.
Acylation: The resulting compound is acylated with an acyl chloride derivative of leucine to form the final product. This step is typically performed in the presence of a base like pyridine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl N-{[(4,6-diphenylpyrimidin-2-yl)sulfanyl]acetyl}leucinate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions using catalysts such as palladium on carbon.
Substitution: The phenyl groups on the pyrimidine ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced pyrimidine derivatives.
Substitution: Nitro or halogenated phenyl derivatives.
Scientific Research Applications
Methyl N-{[(4,6-diphenylpyrimidin-2-yl)sulfanyl]acetyl}leucinate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the field of oncology due to its structural similarity to known anticancer compounds.
Industry: Potential use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of methyl N-{[(4,6-diphenylpyrimidin-2-yl)sulfanyl]acetyl}leucinate is not fully understood, but it is believed to interact with molecular targets such as enzymes and receptors. The compound’s sulfanyl group may facilitate binding to thiol-containing enzymes, while the pyrimidine ring could interact with nucleotide-binding sites, affecting cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound is compared to four structurally related derivatives (7c–7f) reported in . These analogs share common features such as sulfur-containing linkages, heterocyclic cores, and amide/ester functionalities but differ in their core heterocycles and substituents.
Table 1: Structural and Physicochemical Comparison
Key Differences :
Physicochemical Properties
- Solubility : The leucine ester in the target compound may improve solubility in polar solvents compared to the amide-linked 7c–7f derivatives. However, the bulky diphenyl groups could reduce aqueous solubility.
- Stability : The ester group in the target compound is prone to hydrolysis under acidic or basic conditions, whereas the amide bonds in 7c–7f are more hydrolytically stable .
Spectroscopic Characteristics
While detailed spectroscopic data for the target compound are unavailable, inferences can be drawn from analogs:
- IR Spectroscopy : Expected peaks include C=O (ester: ~1740 cm⁻¹; amide: ~1650 cm⁻¹) and aromatic C-H stretching (~3050 cm⁻¹). The absence of oxadiazole C=N stretches (present in 7c–7f at ~1600 cm⁻¹) would distinguish the target compound .
- NMR : The diphenylpyrimidine moiety would exhibit aromatic proton signals (δ 7.2–8.5 ppm), while the leucine methyl ester would show distinct methyl resonances (δ 1.0–1.5 ppm).
Methodological Considerations
Structural elucidation of such compounds typically employs tools like SHELXL for crystallographic refinement (–3) . While 7c–7f were characterized via IR, NMR, and EI-MS , the target compound would require similar methodologies for full analysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
